B(C6F5)3 plays a crucial role in the synthesis of organometallic complexes, particularly those containing d0 transition metals. Its strong Lewis acidity facilitates the coordination of the metal center, activating it for further reactions. This property has led to the development of numerous catalysts for various organic transformations, including:
Beyond organometallic synthesis, B(C6F5)3 serves as a general Lewis acid catalyst for various organic reactions. Its high Lewis acidity and thermal stability make it suitable for a wide range of transformations, including:
B(C6F5)3 finds application in the development of immobilized catalyst systems. Its ability to bind strongly to various inorganic supports, such as silica, allows for the creation of reusable catalysts. This approach offers several advantages, including:
Tris(pentafluorophenyl)borane is a unique chemical compound with the formula . It appears as a white, volatile solid and is characterized by its distinctive "paddle-wheel" structure, where three pentafluorophenyl groups are symmetrically attached to a central boron atom. This arrangement results in a planar boron core, contributing to its classification as an ideal Lewis acid due to its high thermal stability and the inertness of the boron-carbon bonds. Tris(pentafluorophenyl)borane exhibits remarkable resistance to degradation, maintaining stability at temperatures exceeding 200 °C and showing tolerance to both oxygen and moisture .
Additionally, it can stabilize less favored tautomeric forms through adduct formation and is involved in unique reactions with early metal acetylide complexes, showcasing its ability to stabilize uncommon coordination geometries .
Tris(pentafluorophenyl)borane can be synthesized through several methods, with the most common involving the reaction of a Grignard reagent derived from bromopentafluorobenzene with boron trichloride:
This method highlights the efficacy of using pentafluorobenzene derivatives due to their stability and reactivity under controlled conditions. Alternative methods may include the use of lithium or other boron precursors, but these may present safety concerns due to their reactivity .
Tris(pentafluorophenyl)borane finds extensive applications across various fields:
Studies have shown that tris(pentafluorophenyl)borane interacts effectively with various Lewis bases. Its ability to form stable complexes with weak nucleophiles enhances its utility in catalytic processes. The compound's interactions with hydrosilanes have been particularly noted for facilitating Si-H bond activation, which opens avenues for transition-metal-free reduction processes in organic synthesis .
Moreover, research indicates that trace amounts of water can significantly affect its catalytic activity, highlighting the importance of reaction conditions in utilizing this compound effectively .
Several compounds share structural or functional similarities with tris(pentafluorophenyl)borane. Here are some notable examples:
Compound Name | Structure/Properties | Unique Features |
---|---|---|
Tris(perfluoro-para-tolyl)borane | Stronger Lewis acid than tris(pentafluorophenyl)borane | Higher acidity due to electron-withdrawing effects |
Pentafluorophenylboron halides | Halogenated derivatives of pentafluorophenylborane | Reactivity varies significantly based on halogen |
Tris(phenyl)borane | Less reactive than tris(pentafluorophenyl)borane | Lacks fluorine substituents, leading to lower acidity |
Tris(trifluoromethyl)borane | Similar structure but contains trifluoromethyl groups | Different electronic properties affecting reactivity |
These compounds illustrate the diverse reactivity profiles within boron chemistry and highlight how substituents can dramatically influence properties such as acidity and stability.
The preparation of tris(pentafluorophenyl)borane was first reported by Massey and co-workers in 1963, marking a significant advancement in organofluorine chemistry. The initial synthesis employed pentafluorophenyllithium (C₆F₅Li) as a key reagent, which was reacted with boron trichloride (BCl₃). However, this approach presented significant safety concerns as the C₆F₅Li reagent demonstrated potential for detonation with elimination of lithium fluoride (LiF).
This safety issue prompted the development of alternative synthetic routes, with the most widely adopted method utilizing Grignard chemistry. The standard preparation now employs a Grignard reagent derived from bromopentafluorobenzene, as illustrated in the following reaction:
3 C₆F₅MgBr + BCl₃ → (C₆F₅)₃B + 3 MgBrCl
Further methodological evolution appeared in 1996 when a US patent described an innovative production method using pentafluorobenzene directly as the source of the pentafluorophenyl group, rather than relying on bromopentafluorobenzene. This approach offered potential advantages in terms of cost and atom economy, expanding the synthetic options available for industrial-scale production.
Tris(pentafluorophenyl)borane demonstrates remarkable Lewis acidity compared to analogous compounds, which explains its widespread utility in organic synthesis. Quantitative studies have revealed that its Lewis acid strength is approximately 7 orders of magnitude higher than the structurally similar triphenylborane (BPh₃). This dramatic enhancement in acidity is attributed to the electron-withdrawing effects of the perfluorinated aryl groups.
Table 1: Comparative Lewis Acidity of Selected Boron Compounds
Compound | Relative Lewis Acidity | Key Structural Features |
---|---|---|
Tris(pentafluorophenyl)borane | Very high | Three C₆F₅ groups in propeller arrangement |
Boron trifluoride (BF₃) | Slightly higher than B(C₆F₅)₃ | Three F atoms |
Boron trichloride (BCl₃) | Significantly higher than B(C₆F₅)₃ | Three Cl atoms |
Triphenylborane (BPh₃) | 10⁷ times lower than B(C₆F₅)₃ | Three phenyl groups |
Tris(perfluoro-para-tolyl)borane | Higher than B(C₆F₅)₃ | Three C₆F₄CF₃ groups with 56.8° torsional angle |
Interestingly, while exceptionally powerful compared to non-fluorinated analogues, tris(pentafluorophenyl)borane is slightly less Lewis acidic than boron trifluoride and significantly less acidic than boron trichloride based on experimental equilibrium measurements and quantum-chemical calculations. This situates it in a particularly useful "sweet spot" of reactivity—strong enough for many applications but not so reactive as to be difficult to handle.
Structural studies provide further insight into the compound's Lewis acidity. Gas electron diffraction determined that tris(pentafluorophenyl)borane features a propeller-like arrangement of its three pentafluorophenyl groups with a torsional angle of 40.6(3)°. This is notably less than the 56.8(4)° torsional angle found in tris(perfluoro-para-tolyl)borane, which is a stronger Lewis acid, suggesting that the geometric arrangement contributes significantly to the compound's reactivity profile.
B(C₆F₅)₃ operates via a unique silane-activation mechanism distinct from traditional carbonyl-activation pathways. Experimental studies reveal that the catalyst polarizes the Si–H bond of silanes, forming a frustrated Lewis pair (FLP)-like interaction between the borane and silane [1] [2]. This interaction facilitates nucleophilic attack by carbonyl or imine substrates on the activated silane. For imine reduction, spectroscopic evidence (¹⁹F-, ¹¹B-, and ²⁹Si-NMR) supports the formation of a silyliminium/hydridoborate ion pair during catalysis [1] [4]. The rate of imine reduction correlates with steric and electronic effects of the N-substituent: electron-withdrawing groups (e.g., SO₂Ph) accelerate the reaction by preventing imine coordination to boron, while bulky groups (e.g., tert-butyl) enhance rates by limiting non-productive borane-substrate interactions [1].
Ortho-fluorine atoms on the borane’s aryl ligands play a critical role by stabilizing transition states through non-covalent interactions with the silane, reducing deformation energy during Si–H bond activation [2]. This contrasts with BF₃, which lacks such stabilizing interactions and instead activates carbonyl groups directly [2].
Density functional theory (DFT) calculations at the M06-2X level elucidate the backside attack mechanism in B(C₆F₅)₃-catalyzed hydrosilylation [2]. The reaction proceeds through a trigonal bipyramidal transition state where the carbonyl oxygen attacks the silicon center from the opposite side of the departing hydride (Figure 1). This pathway exhibits a free energy barrier of 22.1 kcal/mol, significantly lower than the 28.0 kcal/mol barrier for BF₃-mediated carbonyl activation [2]. The borane’s electrophilicity, quantified via natural bond orbital (NBO) analysis, reveals stronger hydride affinity at the boron center in B(C₆F₅)₃ compared to BF₃, rationalizing its preference for silane activation [2].
Key geometric parameters in the transition state include:
Kinetic isotope effect (KIE) studies on acetophenone hydrosilylation yield a kₕₕ/kₔₔ ratio of 1.4, consistent with a rate-determining step involving simultaneous Si–H bond cleavage and hydride transfer [4]. B(C₆F₅)₃ also catalyzes H/D scrambling in silanes even in the absence of substrates, indicating reversible hydride abstraction by the borane [4]. This scrambling activity underscores the borane’s ability to activate Si–H bonds without requiring substrate pre-coordination.
B(C₆F₅)₃ participates in FLP systems that heterolytically cleave H₂ via a two-step mechanism:
AIMD simulations reveal that H₂ polarization precedes cleavage, with the hydride interacting more strongly with boron than the proton with the base at the transition state [5]. For the tBu₃P/B(C₆F₅)₃ FLP, the activation barrier is 20.7 kcal/mol, matching experimental values (22.3 kcal/mol) [5]. The zwitterionic intermediate [R₃PH]⁺[HB(C₆F₅)₃]⁻ persists in solution, enabling reversible H₂ release upon heating [5].
FLPs incorporating B(C₆F₅)₃ hydrogenate unsaturated substrates such as imines and enamines. The borane’s water tolerance allows catalytic hydrogenation in moist solvents, as arylamines do not irreversibly deprotonate the [HOB(C₆F₅)₃]⁻ intermediate [4]. This property enables reductive amination of aldehydes/ketones with amines using Me₂PhSiH as the reductant, achieving yields up to 96% under ambient conditions [4].
While the provided literature does not explicitly address CO₂ activation, the mechanistic principles of FLP-mediated small-molecule activation suggest potential applicability. B(C₆F₅)₃’s strong electrophilicity and capacity to stabilize anionic intermediates could facilitate CO₂ reduction or carboxylation reactions, though experimental validation remains absent in the reviewed studies.
B(C₆F₅)₃ and BF₃ exhibit divergent catalytic behaviors rooted in their electronic and steric profiles:
Parameter | B(C₆F₅)₃ | BF₃ |
---|---|---|
Mechanism | Silane activation | Carbonyl activation |
Electrophilicity (NBO) | +1.25 e⁻ | +0.89 e⁻ |
H₂ Activation Barrier | 20.7 kcal/mol [5] | Not observed |
Water Tolerance | High (stable with H₂O) [4] | Low (hydrolyzes rapidly) |
DFT calculations attribute B(C₆F₅)₃’s superior silane-activation capability to its enhanced electrophilicity and steric protection from the pentafluorophenyl groups, which prevent substrate inhibition [2] [5]. In contrast, BF₃ adopts a four-membered transition state during carbonyl activation, suffering from higher distortion energies (ΔG‡ = 28.0 kcal/mol) [2].
Tris(pentafluorophenyl)borane has emerged as one of the most versatile Lewis acid catalysts for facilitating C–C and C–heteroatom bond formation reactions [1]. The compound's unique electronic properties, derived from the highly electron-withdrawing pentafluorophenyl substituents, enable it to activate a wide range of substrates through both traditional Lewis acid pathways and novel frustrated Lewis pair mechanisms [2].
The hydroalkylation of aromatic compounds represents a fundamental transformation in organic synthesis, and tris(pentafluorophenyl)borane has demonstrated exceptional catalytic activity in this area [3]. Recent investigations have shown that the borane catalyst facilitates the hydroalkylation of various styrenes with 1,3-diketones, achieving yields ranging from 80-95% under mild conditions [3]. The reaction proceeds through a unique mechanism involving the formation of a borane-silane complex that activates the substrate for nucleophilic attack [1].
Dearomatization reactions catalyzed by tris(pentafluorophenyl)borane have found particular utility in natural product synthesis [4]. The catalyst promotes the selective dearomatization of aryl methyl ethers, leading to the formation of cyclohexadieneone intermediates that serve as key building blocks for complex polycyclic frameworks [4]. In the formal synthesis of platensimycin, the unique reactivity of the borane enabled a challenging deprotection of an elaborate aryl methyl ether, with the resulting free phenol undergoing a phenoxy-promoted alkylative dearomatization reaction [4]. Similar applications have been reported in synthetic approaches toward [3.3.1]-bicyclic phloroglucinol-derived natural products, where traditional Lewis acid conditions failed to provide the desired selectivity [4].
The borylation chemistry of tris(pentafluorophenyl)borane encompasses a diverse array of transformations that extend beyond traditional C–H activation [5]. The catalyst has been successfully employed in the dehydroborylation of arenes, where it facilitates the selective formation of borylated products that can be subsequently converted to pinacolboronate esters for cross-coupling applications [5]. These reactions typically proceed under mild conditions at ambient temperature, demonstrating the high catalytic efficiency of the borane [5].
Heteroaryl compounds present particular challenges in borylation chemistry due to their inherent basicity and potential for catalyst poisoning [5]. However, tris(pentafluorophenyl)borane has shown remarkable tolerance toward these substrates, enabling the synthesis of diborylated heteroaryl species in good yields [5]. The reactions are facilitated by the use of borenium-type catalysts generated from the parent borane, which exhibit enhanced electrophilicity and improved reactivity toward electron-rich aromatic systems [5].
The hydroboration of alkynes represents another important application of tris(pentafluorophenyl)borane in synthetic organic chemistry [5]. The catalyst promotes the selective formation of (E)-vinylpinacolboronate esters from terminal alkynes, with the reaction proceeding through a mechanism involving the in situ generation of electron-deficient hydroboranes [5]. Internal alkynes require more aggressive reaction conditions, typically involving elevated temperatures, but still provide good yields of the desired products [5].
The cycloaddition chemistry of bicyclo[1.1.0]butanes (BCBs) has experienced significant development with the introduction of tris(pentafluorophenyl)borane as a catalyst [6]. BCBs serve as valuable precursors for the synthesis of three-dimensional bioisosteres of benzene rings, particularly bicyclo[2.1.1]hexanes, which have found applications in medicinal chemistry as patent-free alternatives to traditional aromatic scaffolds [6].
Recent studies have demonstrated that tris(pentafluorophenyl)borane can facilitate the formal [2π+2σ] cycloaddition of dihydropyridines with bicyclobutanes, leading to the formation of isoquinuclidine derivatives with high enantioselectivity [6]. These reactions proceed through a Lewis acid-catalyzed mechanism that involves the activation of the strained C–C bond in the bicyclobutane ring, followed by nucleophilic attack by the dihydropyridine substrate [6].
The catalyst has also been employed in the development of catalyst-controlled divergent synthesis strategies for bicyclic frameworks [6]. Depending on the choice of ligand and reaction conditions, the same substrate combination can be directed toward either bicyclo[2.1.1]hexane products via formal cycloaddition or cyclobutene derivatives through addition-elimination pathways [6]. This versatility demonstrates the potential of tris(pentafluorophenyl)borane as a platform for accessing diverse structural motifs from common starting materials [6].
The application of tris(pentafluorophenyl)borane in group transfer polymerization represents a significant advancement in the field of controlled radical polymerization [7]. The catalyst enables the synthesis of well-defined polymers with predictable molecular weights and narrow polydispersities, making it an attractive alternative to traditional metal-based catalysts [7].
The group transfer polymerization of acrylates using tris(pentafluorophenyl)borane proceeds through a unique mechanism that involves the in situ formation of silyl ketene acetals as the true initiating species [8]. The polymerization begins with the Lewis acid-catalyzed 1,4-hydrosilylation of the acrylate monomer by a hydrosilane, generating the corresponding silyl ketene acetal prior to chain propagation [8]. This process has been confirmed through detailed mechanistic studies using 1H NMR spectroscopy of model reactions [8].
The catalyst demonstrates excellent activity for the polymerization of n-butyl acrylate using various hydrosilanes, with the reaction proceeding without the need for pre-formed silyl ketene acetal initiators [8]. The resulting polymers exhibit well-defined molecular weights that correspond closely to theoretical values, along with low dispersities indicative of controlled polymerization behavior [8]. The living character of the polymerization has been confirmed through kinetic studies and chain extension experiments [8].
The substrate scope of tris(pentafluorophenyl)borane-catalyzed group transfer polymerization extends beyond simple acrylates to include a wide range of acrylamide derivatives [7]. The polymerization of N,N-disubstituted acrylamides has been extensively studied, with the chemical structure of the monomer significantly affecting the livingness of the polymerization [7]. For example, N,N-diethylacrylamide shows only moderate control over molecular weight distribution, while N-acryloylmorpholine, with its more sterically demanding side group, affords precise control of both molecular weight and distribution [7].
The choice of hydrosilane plays a crucial role in determining the success of the polymerization [7]. Screening experiments have revealed that dimethylethylsilane, with the least steric bulk among the tested silanes, provides the most appropriate balance of reactivity and control for the polymerization of acrylamide monomers [7]. The molecular weight distribution typically ranges from 1.1 to 1.5, depending on the specific monomer and reaction conditions employed [7].
Living polymerization behavior has been demonstrated through matrix-assisted laser desorption/ionization time-of-flight mass spectrometry analysis of the resulting polymers [9]. The technique confirms the presence of the expected end groups and the absence of significant termination or transfer reactions during the polymerization process [9]. Chain extension experiments further support the living nature of the polymerization, with the ability to prepare well-defined block copolymers [9].
The in situ formation of silyl ketene acetals represents a key innovation in tris(pentafluorophenyl)borane-catalyzed group transfer polymerization [7]. This approach eliminates the need for pre-synthesized initiators, simplifying the overall polymerization procedure and expanding the scope of accessible polymers [7]. The 1,4-hydrosilylation of the monomer by the hydrosilane is catalyzed by the Lewis acid, generating the active silyl ketene acetal species that then initiates the polymerization [7].
The formation of silyl ketene acetals has been confirmed through detailed NMR studies using deuterated reagents [9]. When dimethylphenylsilane-d (Me2PhSiD) is employed in the polymerization of methyl methacrylate, the resulting polymers show characteristic deuterium incorporation patterns that are consistent with the proposed mechanism [9]. Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry analysis of polymers prepared using both protiated and deuterated silanes provides additional evidence for the in situ formation pathway [9].
The versatility of this approach is demonstrated by its application to the synthesis of α-end-functionalized polyacrylamides [7]. Functional methacrylamides, which do not undergo polymerization under the Lewis acid-catalyzed conditions, can be converted to functional silyl ketene acetals through 1,4-hydrosilylation [7]. These species then serve as initiators for the group transfer polymerization of acrylamide monomers, resulting in polymers with well-defined functional end groups [7].
The deoxygenation and reductive functionalization of organic compounds using tris(pentafluorophenyl)borane represents one of the most extensively studied applications of this Lewis acid catalyst [4]. The reactions utilize silanes as stoichiometric reductants and proceed through a unique mechanism involving silane activation rather than traditional substrate activation [4].
The reduction of alcohols and ethers using tris(pentafluorophenyl)borane follows distinct pathways depending on the substrate structure and reaction conditions [4]. Primary alcohols undergo clean reduction to alkanes when excess silane is employed, with reaction times typically ranging from 20 to 144 hours at room temperature [10]. The reaction rate can be significantly enhanced by increasing the catalyst loading to 8 mol% or by heating the reaction to approximately 60°C [10].
Secondary and tertiary alcohols demonstrate much higher reactivity compared to primary alcohols, with most reactions reaching completion within 0.5 to 2 hours [10]. The increased reaction rate is attributed to the greater stability of the carbocation intermediates formed during the reduction process [4]. Tertiary alcohols, in particular, undergo rapid reduction due to the high stability of the tertiary carbocation generated upon silane activation [10].
The mechanism of alcohol reduction involves the initial formation of a silane-borane complex through hydride abstraction [4]. The resulting silylium-hydridoborate ion pair then reacts with the alcohol substrate, leading to the formation of a silyl ether intermediate [4]. Further reduction of the silyl ether can occur when excess silane is present, ultimately producing the fully deoxygenated alkane product [4].
Symmetric ethers demonstrate interesting reactivity patterns under these conditions [4]. With 1.1 equivalents of silane, these substrates are cleaved to produce both alkane and silyl ether products [4]. When 3.0 equivalents of silane are employed, complete reduction to alkanes occurs [4]. More sterically hindered ethers, such as diisopropyl ether, show reduced reactivity and afford exclusively the silyl ether product, even with excess silane [4].
The selectivity exhibited by tris(pentafluorophenyl)borane in the reduction of alcohols is primarily governed by the relative basicity of the alcohol substrates and the steric accessibility of the hydroxyl group [10]. The catalyst demonstrates a clear preference for more basic alcohols, with the selectivity roughly following the order of alcohol basicity [10]. This selectivity pattern is rationalized based on the proposed mechanism involving borane activation of the silane through hydride abstraction [10].
In the case of 1,2-diols, the catalyst exhibits remarkable regioselectivity, preferentially reducing the primary alcohol while leaving the secondary alcohol intact [11]. Terminal 1,2-diols react with diphenylsilane in the presence of tris(pentafluorophenyl)borane, followed by addition of triethylsilane, to yield products where the primary alcohol is reduced and the secondary alcohol is protected as a silyl ether [11]. This regioselectivity has been demonstrated across a variety of terminal 1,2-diol substrates [11].
Internal 1,2-diols display different reactivity patterns, undergoing a reductive pinacol-type rearrangement under analogous conditions [10]. The reaction proceeds through a concerted, stereoinvertive mechanism, providing access to highly enantiomerically enriched products [10]. This transformation demonstrates the potential of tris(pentafluorophenyl)borane for stereoselective synthesis applications [10].
The functional group tolerance of the alcohol reduction reaction is remarkable, with the catalyst showing compatibility with alkenes, alkynes, halogens, aliphatic ketones, esters, lactones, furans, benzyl ethers, methyl ethers, and nitro groups [10]. This broad tolerance enables the selective reduction of alcohols in the presence of other potentially reactive functional groups, making the method particularly valuable for complex molecule synthesis [10].
Acute Toxic;Irritant